

FGA145 application in high-throughput screening

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Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170

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Application Note: FGA145

Application of **FGA145** in High-Throughput Screening for Modulators of the FGFR Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor (FGF) signaling is a crucial pathway involved in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. The signaling cascade is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLC γ pathways.^[1] Dysregulation of the FGF/FGFR signaling axis has been implicated in various developmental syndromes, metabolic disorders, and cancers, making it a significant target for therapeutic intervention.^[1] **FGA145** is a potent and selective small molecule inhibitor of the FGFR kinase domain. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize modulators of the FGFR signaling pathway, using **FGA145** as a reference compound.

Data Presentation

The following table summarizes the inhibitory activity of **FGA145** and other hypothetical compounds against FGFR1 kinase activity in a cell-based assay.

Compound ID	Target	IC50 (nM)	Cell Line	Assay Type
FGA145	FGFR1	15	HEK293-FGFR1	Luminescence-Based Kinase Assay
Compound B	FGFR1	50	HEK293-FGFR1	Luminescence-Based Kinase Assay
Compound C	FGFR1	250	HEK293-FGFR1	Luminescence-Based Kinase Assay
Staurosporine	Pan-Kinase	5	HEK293-FGFR1	Luminescence-Based Kinase Assay

Experimental Protocols

High-Throughput Screening Protocol to Identify FGFR1 Inhibitors

This protocol describes a homogenous, luminescence-based, cell-based assay to screen for inhibitors of FGFR1. The assay measures the ATP levels remaining in the cell lysate after the kinase reaction; lower ATP levels correlate with higher kinase activity.

Materials and Reagents:

- HEK293 cells stably overexpressing FGFR1 (HEK293-FGFR1)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- **FGA145** (or other test compounds)
- FGF2 ligand
- Kinase-Glo® Luminescent Kinase Assay Kit
- 384-well white, solid-bottom assay plates
- Automated liquid handling system
- Luminometer

Procedure:

- Cell Culture and Seeding:
 - Culture HEK293-FGFR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - Harvest cells using Trypsin-EDTA and resuspend in serum-free DMEM.
 - Seed 5,000 cells in 20 µL of serum-free DMEM per well into a 384-well assay plate.
 - Incubate the plate at 37°C for 4 hours to allow for cell attachment.
- Compound Addition:
 - Prepare serial dilutions of **FGA145** and test compounds in DMSO.
 - Using an automated liquid handler, transfer 100 nL of the compound solutions to the assay plate.
 - For control wells, add 100 nL of DMSO (negative control) or a known inhibitor like Staurosporine (positive control).

- Incubate the plate at 37°C for 1 hour.
- Pathway Activation:
 - Prepare a solution of FGF2 ligand in serum-free DMEM at a final concentration that yields 80% of the maximal response (EC80).
 - Add 5 µL of the FGF2 ligand solution to all wells except the negative control wells (add 5 µL of serum-free DMEM instead).
 - Incubate the plate at 37°C for 30 minutes.
- Lysis and Kinase Reaction:
 - Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
 - Add 25 µL of the Kinase-Glo® reagent to each well.
 - Incubate the plate at room temperature for 10 minutes to lyse the cells and allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
 - Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

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PLCG -> DAG; PLCG -> IP3; DAG -> PKC; IP3 -> PKC; PKC -> Proliferation; TF ->  
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Caption: Workflow for the HTS assay to identify FGFR1 inhibitors.

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References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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